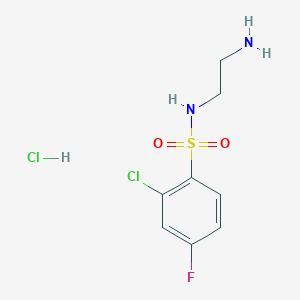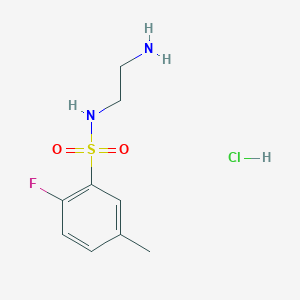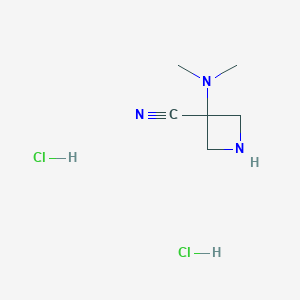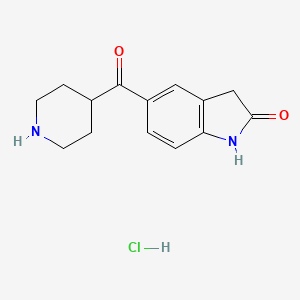
5-(piperidine-4-carbonyl)-2,3-dihydro-1H-indol-2-one hydrochloride
Overview
Description
The compound you mentioned contains a piperidine ring, which is a common structure in many pharmaceuticals and other biologically active compounds . Piperidine is a versatile scaffold that can be modified to create a wide range of compounds with different biological profiles .
Molecular Structure Analysis
The molecular structure of piperidine-4-carbonyl chloride hydrochloride, a related compound, is available on PubChem . It has a molecular formula of C6H11Cl2NO and a molecular weight of 184.06 g/mol .
Chemical Reactions Analysis
The chemical reactions involving piperidine derivatives can be complex and varied. For instance, in the presence of NH3 and H2, furfural can be transformed into piperidine via a series of reaction steps .
Physical And Chemical Properties Analysis
Piperidine-4-carbonyl chloride hydrochloride has a molecular weight of 184.06 g/mol, and it has 2 hydrogen bond donors and 2 hydrogen bond acceptors .
Scientific Research Applications
-
Antibacterial Evaluation of Piperidine Derivatives
- Field : Medicinal Chemistry
- Application : A series of novel piperidine-4-carboxamide derivatives were synthesized and their antibacterial activities were evaluated .
- Methods : The compounds were synthesized and characterized using various spectral techniques (1H and 13C NMR, LCMS, IR). Their antibacterial activities were screened against nine different Gram-positive and Gram-negative bacterial strains .
- Results : The results showed that certain derivatives exhibited good antibacterial activity .
-
Pyrrolidine in Drug Discovery
- Field : Drug Discovery
- Application : The five-membered pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
- Methods : The pyrrolidine ring allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .
- Results : Various bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives have been reported .
-
Synthesis of Piperidine Fused Compounds
- Field : Organic Chemistry
- Application : A novel series of analogues based on a piperidine core have been synthesized and their potential as antibacterial, antifungal, and antitubercular agents was examined .
- Methods : The compounds were synthesized and their structure-activity relationship (SAR) studies were conducted .
- Results : The SAR studies indicated the vital role of lipophilicity as a major factor .
Future Directions
properties
IUPAC Name |
5-(piperidine-4-carbonyl)-1,3-dihydroindol-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2.ClH/c17-13-8-11-7-10(1-2-12(11)16-13)14(18)9-3-5-15-6-4-9;/h1-2,7,9,15H,3-6,8H2,(H,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDHMNXCUFOXORF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)C2=CC3=C(C=C2)NC(=O)C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(piperidine-4-carbonyl)-2,3-dihydro-1H-indol-2-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



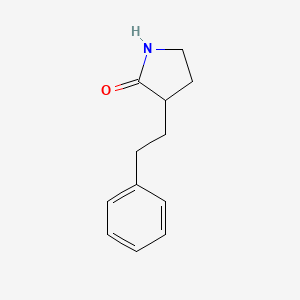
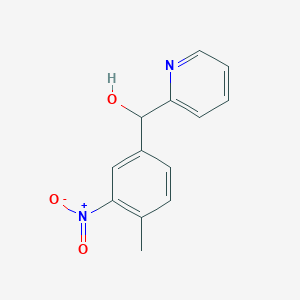
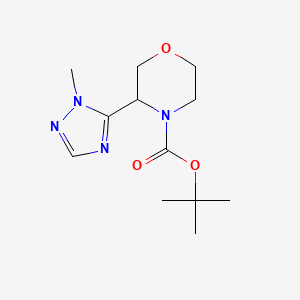
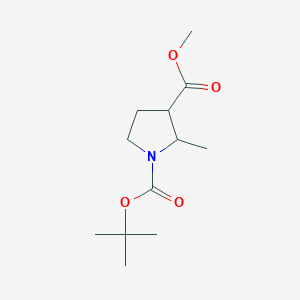
![N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride](/img/structure/B1381514.png)
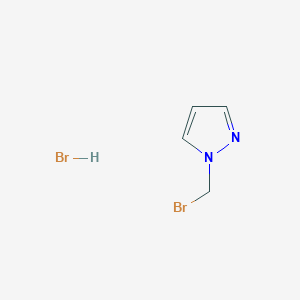
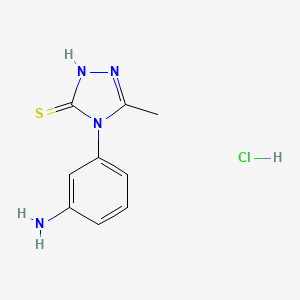
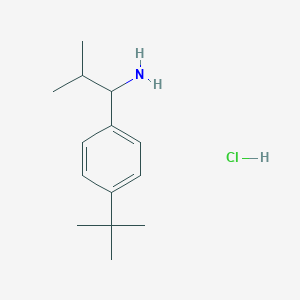
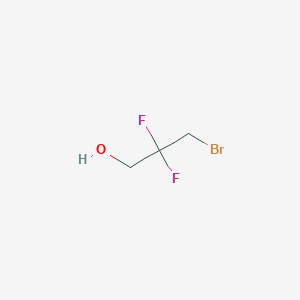
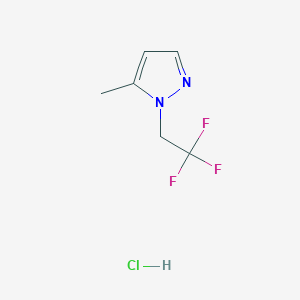
![[2-(2-Aminoethanesulfonyl)ethyl]benzene hydrochloride](/img/structure/B1381526.png)
